

Literature Review: 3-Amino-N-(2-furylmethyl)benzamide

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Compound of Interest

Compound Name: 3-Amino-N-(2-furylmethyl)benzamide

Cat. No.: B2916719

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of scientific literature and patent databases reveals a significant scarcity of published research specifically on **3-Amino-N-(2-furylmethyl)benzamide** (CAS No. 923526-76-5). While the compound is commercially available from several chemical suppliers for research purposes, there is no publicly available data on its biological activity, mechanism of action, or detailed experimental protocols.

This guide, therefore, provides a foundational overview based on the compound's chemical structure and draws insights from published literature on structurally related aminobenzamide and furan-containing molecules. The information herein is intended to serve as a starting point for researchers and drug development professionals interested in initiating studies on this compound.

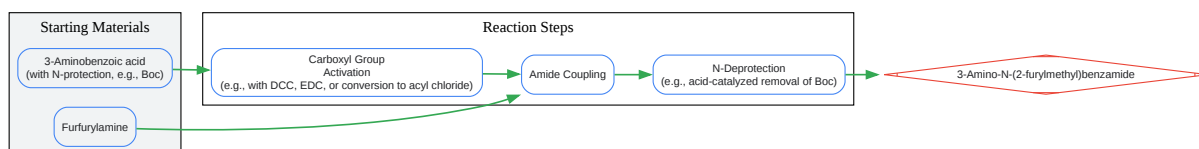
Compound Profile

Property	Value	Source
Chemical Name	3-Amino-N-(2-furylmethyl)benzamide	N/A
CAS Number	923526-76-5	N/A
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂	N/A
Molecular Weight	216.24 g/mol	N/A
Canonical SMILES	C1=CC(=C(C=C1)N)C(=O)NC C2=CC=CO2	N/A

Potential Synthetic Pathways

While a specific, validated synthesis for **3-Amino-N-(2-furylmethyl)benzamide** is not documented in the literature, a plausible synthetic route can be conceptualized based on established amide bond formation methodologies. A common approach would involve the coupling of a 3-aminobenzoic acid derivative with furfurylamine (2-(aminomethyl)furan). To avoid side reactions, the amino group on the benzoic acid moiety would likely require protection prior to the coupling reaction, followed by a deprotection step.

A conceptual synthetic workflow is outlined below. This represents a theoretical pathway and would require experimental optimization.



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Caption: Conceptual synthetic workflow for **3-Amino-N-(2-furylmethyl)benzamide**.

Conceptual Experimental Protocol:

- **Protection of 3-Aminobenzoic Acid:** The amino group of 3-aminobenzoic acid would be protected, for example, as a tert-butyloxycarbonyl (Boc) derivative, to prevent its participation in the subsequent amide coupling reaction.
- **Activation of the Carboxylic Acid:** The carboxylic acid of the N-protected 3-aminobenzoic acid would be activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or by using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- **Amide Coupling:** The activated carboxylic acid derivative would then be reacted with furfurylamine in a suitable aprotic solvent, likely in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize any acid formed during the reaction.
- **Deprotection:** The protecting group on the 3-amino position would be removed. In the case of a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
- **Purification:** The final product would be purified using standard techniques such as column chromatography or recrystallization to yield pure **3-Amino-N-(2-furylmethyl)benzamide**.

Potential Biological Activity: An Extrapolation from Related Compounds

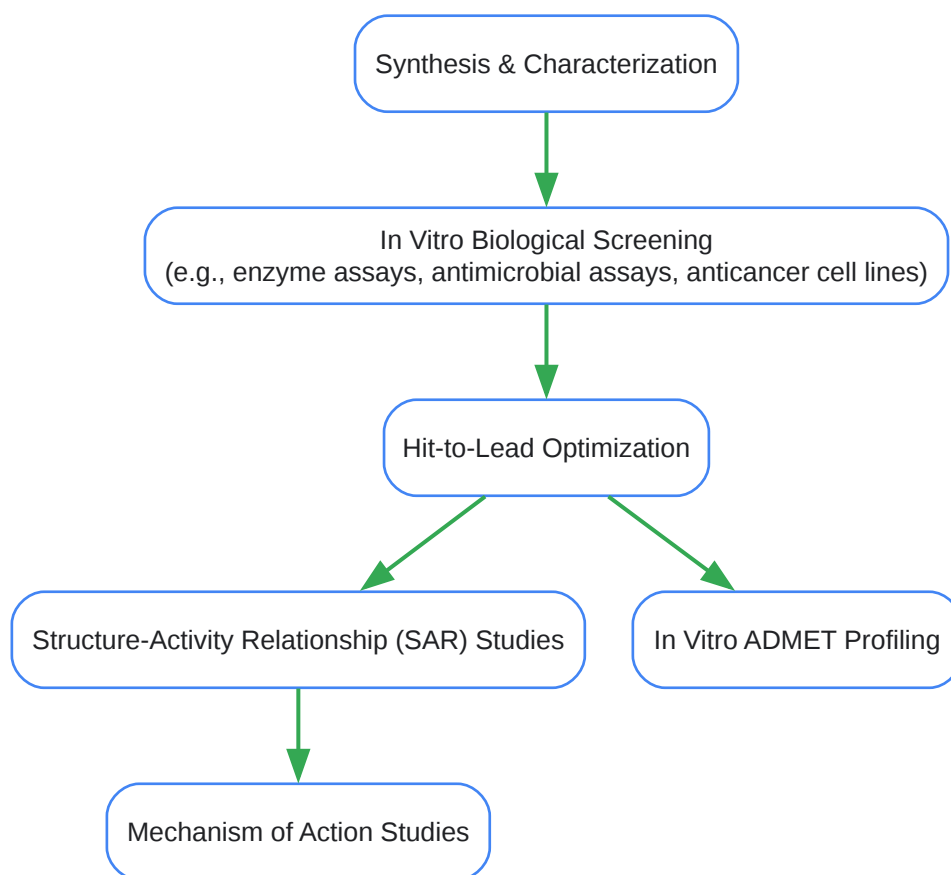
The benzamide scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1] Similarly, the furan moiety is a common feature in many biologically active compounds. The combination of these two pharmacophores in **3-Amino-N-(2-furylmethyl)benzamide** suggests several potential areas of biological activity that could be explored.

Table of Potential Biological Activities Based on Structurally Related Compounds:

Potential Biological Activity	Rationale from Related Compounds	Citations
Antimicrobial/Antifungal	Numerous 2-aminobenzamide derivatives have been synthesized and shown to possess activity against various bacterial and fungal strains.	[1] [2]
Anticancer	N-2-(phenylamino) benzamide derivatives have been investigated as novel agents against glioblastoma. The benzamide core is central to many targeted cancer therapies.	[3]
Enzyme Inhibition	3-Aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP). Other 3-substituted benzamides have been developed as potent and selective inhibitors of sirtuin 2 (SIRT2).	[4] [5] [6]
Antiviral	Benzamide-based 5-aminopyrazoles have demonstrated activity against the avian influenza virus. Furan-containing compounds have also been identified as inhibitors of viral proteases.	[7] [8]

Future Research Directions

Given the complete lack of specific data for **3-Amino-N-(2-furylmethyl)benzamide**, the field is open for foundational research. A logical progression of study would be as follows:



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Caption: Proposed research workflow for **3-Amino-N-(2-furylmethyl)benzamide**.

- **Synthesis and Characterization:** The first step would be to synthesize and fully characterize the compound to confirm its identity and purity using modern analytical techniques (NMR, MS, HPLC).
- **Broad Biological Screening:** The compound should be subjected to a broad panel of in vitro biological assays to identify any potential "hits." This could include screens for enzyme inhibition, antimicrobial activity, and cytotoxicity against cancer cell lines.
- **Hit-to-Lead and SAR Studies:** If a promising activity is identified, a medicinal chemistry program could be initiated to synthesize analogs and establish a structure-activity relationship (SAR), aiming to improve potency and selectivity.
- **Mechanism of Action:** For any confirmed hits, further studies would be required to elucidate the specific molecular target and mechanism of action.

In conclusion, while **3-Amino-N-(2-furylmethyl)benzamide** is an understudied molecule, its chemical structure suggests that it could be a valuable starting point for drug discovery efforts in various therapeutic areas. The information provided in this guide is intended to facilitate the initiation of such research programs.

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